molecular formula C12H7BrN4O B8392304 2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine

2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine

Cat. No.: B8392304
M. Wt: 303.11 g/mol
InChI Key: NWLUQYBFZRZQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocycles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine is unique due to the presence of both a bromine atom and a pyridine ring, which can significantly influence its reactivity and biological activity. The combination of these structural features makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H7BrN4O

Molecular Weight

303.11 g/mol

IUPAC Name

5-(6-bromopyridin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H7BrN4O/c13-10-5-1-4-9(15-10)12-16-11(17-18-12)8-3-2-6-14-7-8/h1-7H

InChI Key

NWLUQYBFZRZQKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

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